N'-hydroxy-3-phenylmethoxypropanimidamide
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Overview
Description
N’-hydroxy-3-phenylmethoxypropanimidamide is an organic compound with the molecular formula C10H13NO2 It is known for its unique structure, which includes a hydroxy group, a phenylmethoxy group, and a propanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-phenylmethoxypropanimidamide typically involves the reaction of 3-phenylmethoxypropanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating under reflux conditions.
Industrial Production Methods
Industrial production of N’-hydroxy-3-phenylmethoxypropanimidamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3-phenylmethoxypropanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidamide moiety can be reduced to form amines.
Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylmethoxy derivatives.
Scientific Research Applications
N’-hydroxy-3-phenylmethoxypropanimidamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-hydroxy-3-phenylmethoxypropanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenylmethoxy group may enhance the compound’s binding affinity to hydrophobic pockets within proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-3-phenylpropanamide
- N-hydroxy-3-(4-methoxyphenyl)propanamide
- N-hydroxy-3-phenylpropanimidamide
Uniqueness
N’-hydroxy-3-phenylmethoxypropanimidamide is unique due to the presence of both a hydroxy group and a phenylmethoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N'-hydroxy-3-phenylmethoxypropanimidamide |
InChI |
InChI=1S/C10H14N2O2/c11-10(12-13)6-7-14-8-9-4-2-1-3-5-9/h1-5,13H,6-8H2,(H2,11,12) |
InChI Key |
ULIWHNAKNAODDO-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COCC/C(=N/O)/N |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(=NO)N |
Origin of Product |
United States |
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